molecular formula C11H18OSi B14140748 Trimethyl[(4-methylphenyl)methoxy]silane CAS No. 89200-92-0

Trimethyl[(4-methylphenyl)methoxy]silane

Cat. No.: B14140748
CAS No.: 89200-92-0
M. Wt: 194.34 g/mol
InChI Key: FCOHGWDOEMDWOD-UHFFFAOYSA-N
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Description

Trimethyl[(4-methylphenyl)methoxy]silane is an organosilicon compound with the molecular formula C₁₁H₁₈OSi. It is characterized by the presence of a trimethylsilyl group attached to a 4-methylphenylmethoxy moiety. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[(4-methylphenyl)methoxy]silane can be synthesized through the reaction of 4-methylbenzyl alcohol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(4-methylphenyl)methoxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Trimethyl[(4-methylphenyl)methoxy]silane has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and phenols in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trimethyl[(4-methylphenyl)methoxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[(4-methoxyphenyl)methoxy]silane
  • Trimethyl[(4-chlorophenyl)methoxy]silane
  • Trimethyl[(4-fluorophenyl)methoxy]silane

Uniqueness

Trimethyl[(4-methylphenyl)methoxy]silane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that have different substituents on the phenyl ring.

Properties

CAS No.

89200-92-0

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

trimethyl-[(4-methylphenyl)methoxy]silane

InChI

InChI=1S/C11H18OSi/c1-10-5-7-11(8-6-10)9-12-13(2,3)4/h5-8H,9H2,1-4H3

InChI Key

FCOHGWDOEMDWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CO[Si](C)(C)C

Origin of Product

United States

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